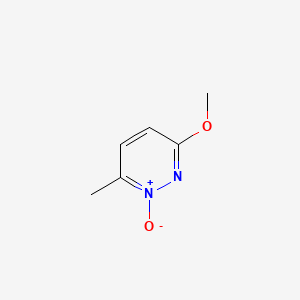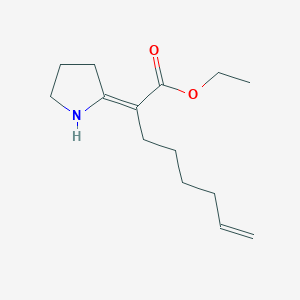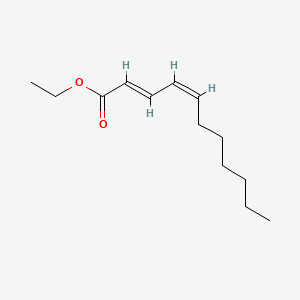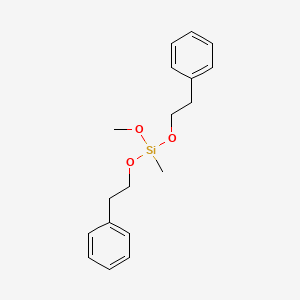
Isooctyl undecyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctyl undecyl phthalate is a phthalate ester, commonly used as a plasticizer. Phthalate esters are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly valued for its ability to enhance the flexibility and durability of polyvinyl chloride (PVC) products. It is a colorless, odorless liquid that is soluble in organic solvents but not in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isooctyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol and undecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Isooctyl Alcohol+Undecyl Alcohol→Isooctyl Undecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is removed by distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Isooctyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: this compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid, isooctyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Isooctyl undecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are used in a variety of applications including cables, flooring, and medical devices.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Wirkmechanismus
Isooctyl undecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it can disrupt endocrine function by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors or altering the synthesis, transport, and metabolism of hormones.
Vergleich Mit ähnlichen Verbindungen
Diisooctyl Phthalate: Used as a plasticizer with similar properties but different alcohol components.
Diethylhexyl Phthalate: Another common plasticizer with a slightly different molecular structure.
Dibutyl Phthalate: Used in a variety of applications but with shorter alkyl chains, resulting in different physical properties.
Isooctyl undecyl phthalate stands out due to its specific molecular structure, which imparts unique properties to the materials it is used in.
Eigenschaften
CAS-Nummer |
96507-84-5 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-O-(6-methylheptyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI-Schlüssel |
ASYJIYUQBUFLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



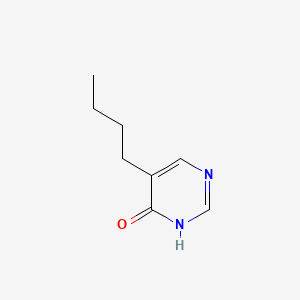
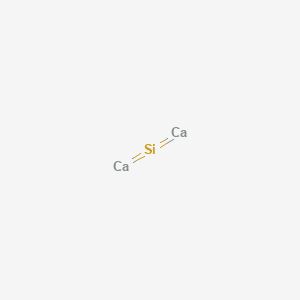

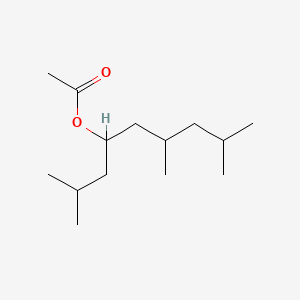

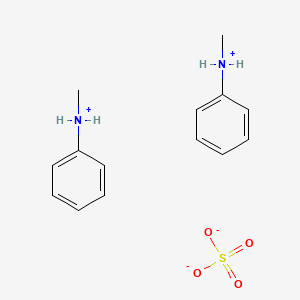
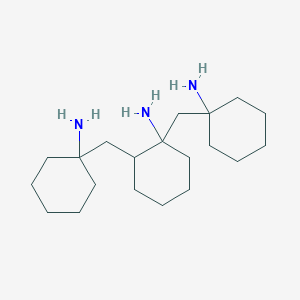
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)

